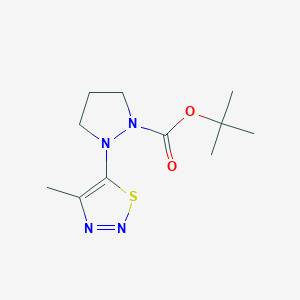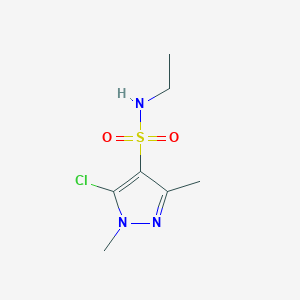
3-Bromo-2-pyridinecarbohydrazide
Overview
Description
3-Bromo-2-pyridinecarbohydrazide is a chemical compound with the molecular formula C6H6BrN3O . It has an average mass of 216.035 Da and a monoisotopic mass of 214.969421 Da . It is also known as 3-BROMOPICOLINOHYDRAZIDE .
Synthesis Analysis
A new hydrazone compound, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone (1), has been synthesized with 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide as raw materials in the presence of magnesium chloride hexahydrate .Molecular Structure Analysis
The molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
3-Bromo-2-pyridinecarbohydrazide is used in copper-mediated oxidative coupling reactions to synthesize 3-bromo-imidazo[1,2-a]pyridines. This process is notable for its tolerance to various functional groups and is conducted under mild conditions, making it a valuable method in organic chemistry (Zhou et al., 2016).
Investigation in Pyridinesulfonamide Derivatives
The compound has applications in the synthesis and stereostructure research of pyridinesulfonamide derivatives, which are important in drug development. This includes studies on crystal structure, absolute configurations, and anticancer activity of such derivatives (Zhou et al., 2015).
Development of Novel Pyridine Derivatives
It's involved in the synthesis of new pyridine derivatives through Suzuki cross-coupling reactions. These derivatives have been analyzed for their potential applications in areas like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Biological Activity Studies
3-Bromo-2-pyridinecarbohydrazide is used in the synthesis of compounds for antibacterial, antifungal, and anti-inflammatory activity screening, highlighting its significance in medicinal chemistry (Bhat et al., 2011).
Creation of Acyclic Pyridine C-Nucleosides
The compound has been used in the synthesis of acyclic pyridine C-nucleosides, evaluated for their potential against a series of tumor-cell lines and various viruses (Hemel et al., 1994).
Synthesis of Alkaloids
It plays a role in the synthesis of natural alkaloids like variolin B and deoxyvariolin B, using palladium-mediated functionalization techniques (Baeza et al., 2010).
Safety and Hazards
properties
IUPAC Name |
3-bromopyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMRJTCWLHJABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



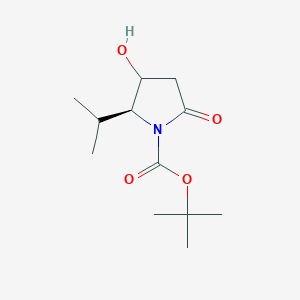
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)

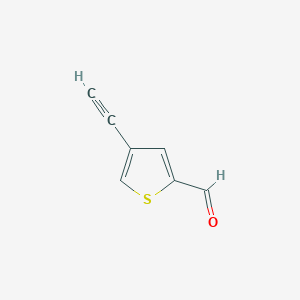
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)

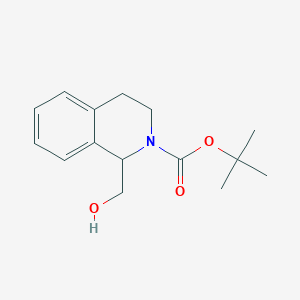
![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
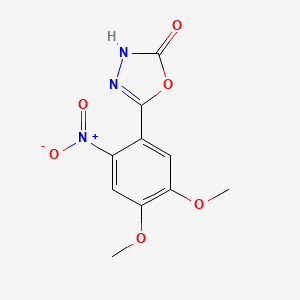
![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)

